8-(sec-butylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Synthesis and Antidepressant Properties
The compound exhibits notable antidepressant activity, as evidenced by a study where it was synthesized and its effects were assessed. The study found that the compound showed significant antidepressant properties, especially at a dose of 1.6 mg/kg, indicating its potential for therapeutic applications in the treatment of depression (Феркат Адельзянович Халиуллин et al., 2017; F. Khaliullin et al., 2018).
Structural and Chemical Properties
The structural and chemical properties of purine derivatives, including 8-(sec-butylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been extensively studied. These studies offer insights into the geometry of the purine system, highlighting the planarity of fused rings and their inclination angles. Such investigations provide foundational knowledge for understanding the compound's interactions at the molecular level, which is crucial for its potential pharmaceutical applications (Z. Karczmarzyk et al., 1995).
Antiviral and Antitumor Activities
Research has also explored the antiviral and antitumor activities of purine derivatives. These studies contribute to a broader understanding of the compound's versatility and its potential in treating various diseases. The exploration of these activities underscores the compound's potential in developing treatments for conditions beyond depression, showcasing its multifaceted therapeutic possibilities (G. D. Kini et al., 1991; H. Moharram & A. Osman, 1989).
Mechanism of Action
Target of Action
The compound 8-(sec-butylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as MFCD08542489, primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for DNA and RNA synthesis and thus, cell proliferation .
Mode of Action
MFCD08542489 acts by blocking the activity of IMPDH, thereby inhibiting the synthesis of guanosine nucleotides . This results in a decrease in DNA and RNA synthesis, which in turn inhibits the proliferation of cells, particularly lymphocytes .
Biochemical Pathways
The inhibition of IMPDH affects the purine synthesis pathway . Specifically, it disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP). GTP is a key component of RNA and DNA and is also involved in various signaling pathways and metabolic processes .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties determine the bioavailability of the compound, its distribution within the body, its metabolism (which can activate or deactivate the compound), and its elimination from the body .
Result of Action
By inhibiting IMPDH and disrupting purine synthesis, MFCD08542489 effectively suppresses the proliferation of cells, particularly lymphocytes . This makes it a potent immunosuppressive agent, useful in preventing organ transplant rejection and treating autoimmune diseases .
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-ethyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-7(3)13-11-14-9-8(17(11)6-2)10(18)15-12(19)16(9)4/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUGKNAARCNCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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